methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride
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Overview
Description
methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro[2.5]octane core, which is a bicyclic system where two rings share a single atom. The presence of an amino group and a carboxylate ester group in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The amino group can be introduced through nucleophilic substitution reactions, while the carboxylate ester group can be formed via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate ester can produce alcohols.
Scientific Research Applications
methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- 2-azaspiro[3.4]octane
Uniqueness
methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups. The (6S,7R) configuration provides a distinct three-dimensional shape that can influence its biological activity and chemical reactivity. Compared to similar compounds, it may offer different binding properties and reactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11;/h7-8H,2-6,11H2,1H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZLRQWQKHATOF-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC1N)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2(CC[C@@H]1N)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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